molecular formula C9H4ClF4N B1433260 4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetonitrile CAS No. 1431329-62-2

4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetonitrile

Cat. No.: B1433260
CAS No.: 1431329-62-2
M. Wt: 237.58 g/mol
InChI Key: IZHBBSWOXUUPGQ-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetonitrile is a complex organic compound characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a phenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetonitrile plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates that participate in further biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events . Additionally, it can affect the expression of genes involved in cell growth, differentiation, and apoptosis, thereby impacting cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For example, it may inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby preventing phosphorylation of target proteins . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or light . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical effects without causing significant harm to the organism . At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical changes occur .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and other modified derivatives . These metabolic transformations can affect the compound’s activity and toxicity, as well as its overall impact on metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . For example, binding to plasma proteins can facilitate its transport through the bloodstream, while interactions with membrane transporters can affect its uptake into cells .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetonitrile typically involves multiple steps, starting with the chlorination and fluorination of a suitable precursor. One common method is the halogenation of phenylacetonitrile using chlorine and fluorine gases under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process, where the precursor is fed into a reactor containing halogen gases. The reaction is carefully monitored to ensure the desired substitution pattern on the phenyl ring.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including:

  • Oxidation: The trifluoromethyl group can be oxidized to form trifluoromethyl ketones.

  • Reduction: The compound can be reduced to remove halogens, resulting in simpler derivatives.

  • Substitution: The chlorine and fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) are employed.

Major Products Formed:

  • Oxidation: Trifluoromethyl ketones

  • Reduction: Phenylacetonitrile derivatives

  • Substitution: Hydroxy- or amino-substituted phenylacetonitriles

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the design of new materials and catalysts.

Biology: In biological research, 4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetonitrile is used as a probe to study enzyme mechanisms and protein interactions. Its fluorine atoms can be used to label biomolecules for imaging and tracking.

Medicine: This compound has potential applications in drug discovery and development. Its structural features make it suitable for creating pharmaceuticals with enhanced stability and bioactivity.

Industry: In the industrial sector, it is used in the production of agrochemicals, such as herbicides and insecticides

Comparison with Similar Compounds

  • 2-Chloro-4-fluoro-1-(trifluoromethyl)benzene

  • 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile

  • 4-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile

Uniqueness: 4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetonitrile is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. This pattern provides distinct advantages in various applications compared to similar compounds.

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Properties

IUPAC Name

2-[4-chloro-3-fluoro-5-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF4N/c10-8-6(9(12,13)14)3-5(1-2-15)4-7(8)11/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHBBSWOXUUPGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101189666
Record name Benzeneacetonitrile, 4-chloro-3-fluoro-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101189666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431329-62-2
Record name Benzeneacetonitrile, 4-chloro-3-fluoro-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431329-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetonitrile, 4-chloro-3-fluoro-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101189666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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